7-Hydroxy-4-isopropyl-chromen-2-one
Overview
Description
7-Hydroxy-4-isopropyl-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by a benzene ring fused to an α-pyrone ring, forming a 1,2-benzopyranone structure
Mechanism of Action
Target of Action
7-Hydroxy-4-isopropyl-chromen-2-one, also known as 7-hydroxy-4-propan-2-ylchromen-2-one, is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants and microbial metabolites . Many coumarin derivatives have been found to exhibit good biological activities . .
Mode of Action
Many coumarin derivatives have been found to exhibit anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv biological activities . The α,β-unsaturated lipid structure in coumarin leads to strong fluorescence of their derivatives .
Biochemical Pathways
Coumarin derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Many coumarin derivatives have been found to exhibit various biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-4-isopropyl-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial properties . Additionally, it interacts with cytochrome P450 enzymes, affecting the metabolism of other compounds within the body . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and survival . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as DNA gyrase, through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . This compound also acts as an antioxidant by scavenging free radicals and reducing oxidative stress within cells . Additionally, it modulates gene expression by interacting with transcription factors and altering chromatin structure, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic pathways . These changes highlight the importance of considering temporal effects when studying the biological activities of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold can lead to adverse effects. These findings underscore the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the body . The compound also influences the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes, thereby altering their pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed through the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, it can bind to intracellular proteins, such as albumin, which facilitates its distribution and accumulation in specific tissues . The localization of this compound within tissues can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also accumulate in the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-isopropyl-chromen-2-one can be achieved through the Pechmann condensation reaction. This method involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be condensed with ethyl acetoacetate under acidic conditions to form the desired coumarin derivative. The reaction typically requires a strong acid catalyst such as sulfuric acid or trifluoroacetic acid and is carried out at elevated temperatures (around 100°C) under an inert atmosphere .
Industrial Production Methods
For industrial production, the Pechmann condensation method can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency and sustainability of the process. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-isopropyl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone structure can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate (K₂CO₃) for ether or ester formation.
Major Products
Oxidation: Formation of 7-oxo-4-isopropyl-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-isopropyl-dihydrochromen-2-one.
Substitution: Formation of 7-alkoxy-4-isopropyl-chromen-2-one or 7-acetoxy-4-isopropyl-chromen-2-one.
Scientific Research Applications
7-Hydroxy-4-isopropyl-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anti-inflammatory and anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells and reducing inflammation in various models.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methyl-chromen-2-one: Known for its use as a choleretic drug.
7-Hydroxy-4-phenyl-chromen-2-one: Studied for its anticancer properties.
7-Hydroxy-4-propyl-chromen-2-one: Investigated for its antimicrobial activity.
Uniqueness
7-Hydroxy-4-isopropyl-chromen-2-one stands out due to its unique isopropyl substitution at the 4th position, which enhances its lipophilicity and potentially its biological activity. This structural feature may contribute to improved membrane permeability and interaction with hydrophobic targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-hydroxy-4-propan-2-ylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7(2)10-6-12(14)15-11-5-8(13)3-4-9(10)11/h3-7,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZNGNXYGLIIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420642 | |
Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23251-28-7 | |
Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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